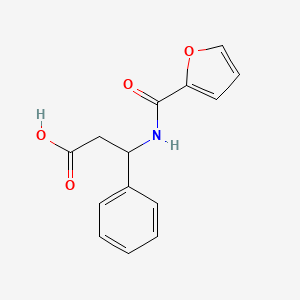
3-(2-フリルアミノ)-3-フェニルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furoylamino)-3-phenylpropanoic acid is an organic compound that features a furan ring, an amide linkage, and a phenyl group
科学的研究の応用
3-(2-Furoylamino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
将来の方向性
The study and application of “3-(2-Furoylamino)-3-phenylpropanoic acid” would depend on its properties and potential uses. Given the presence of a furan ring, an amino group, and a phenyl group, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoylamino)-3-phenylpropanoic acid typically involves the reaction of 2-furoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the furoyl chloride and the amino group of the 3-phenylpropanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for 3-(2-Furoylamino)-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(2-Furoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated or nitrated phenyl derivatives.
類似化合物との比較
Similar Compounds
3-(2-Furoylamino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group on the phenyl ring.
3-(2-Furoylamino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.
3-(2-Furoylamino)-3-(4-nitrophenyl)propanoic acid: Features a nitro group on the phenyl ring.
Uniqueness
3-(2-Furoylamino)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, amide linkage, and phenyl group allows for diverse interactions and applications that may not be achievable with other similar compounds .
特性
IUPAC Name |
3-(furan-2-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(17)9-11(10-5-2-1-3-6-10)15-14(18)12-7-4-8-19-12/h1-8,11H,9H2,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXOXNLAORIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)
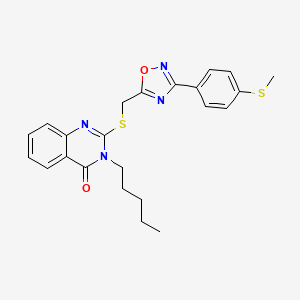
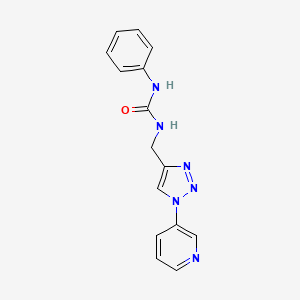

![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)
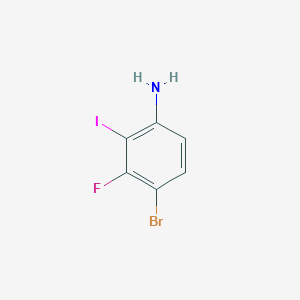
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)
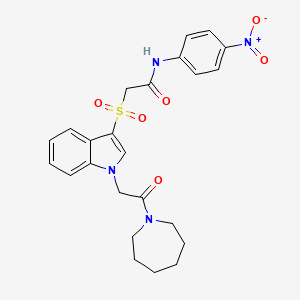
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392286.png)
![3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B2392287.png)
![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)
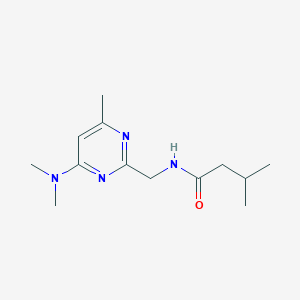
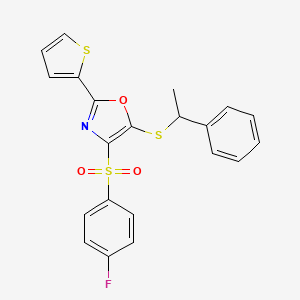
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
